Resatorvid

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

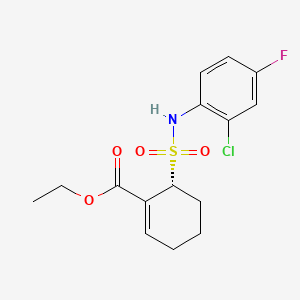

ethyl (6R)-6-[(2-chloro-4-fluorophenyl)sulfamoyl]cyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClFNO4S/c1-2-22-15(19)11-5-3-4-6-14(11)23(20,21)18-13-8-7-10(17)9-12(13)16/h5,7-9,14,18H,2-4,6H2,1H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEIJTHMHDMWLJ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCCCC1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CCCC[C@H]1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947269 | |

| Record name | Resatorvid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243984-11-4 | |

| Record name | Resatorvid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243984-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resatorvid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0243984114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resatorvid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Resatorvid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RESATORVID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2MZ648C31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Binding Site of Resatorvid on TLR4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between Resatorvid (TAK-242) and its molecular target, Toll-like receptor 4 (TLR4). This document details the precise binding site, the mechanism of action, quantitative binding data, and the experimental protocols used to elucidate these findings.

Executive Summary

This compound is a small-molecule inhibitor of TLR4 signaling. It exerts its inhibitory effects by binding directly to a specific amino acid residue within the intracellular domain of TLR4. This interaction allosterically prevents the recruitment of downstream adaptor proteins, thereby abrogating the inflammatory signaling cascade. The primary binding site has been identified as the cysteine residue at position 747 (Cys747) of the TLR4 protein. While a direct dissociation constant (Kd) for this interaction is not extensively reported in the literature, the inhibitory activity of this compound has been quantified through various downstream functional assays, yielding IC50 values in the nanomolar range.

The this compound Binding Site on TLR4

Extensive research, including radiolabeled ligand binding assays and site-directed mutagenesis, has pinpointed the binding site of this compound to the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4.[1][2][3] Specifically, this compound forms a covalent bond with the thiol group of the cysteine residue at position 747 (Cys747) .[1][2][3][4] This covalent interaction is crucial for its inhibitory activity.

Mutation of Cys747 to alanine (C747A) has been shown to abolish the binding of [3H]-labeled TAK-242 to TLR4, confirming this residue as the primary binding site.[1] This specific interaction underscores the targeted nature of this compound's inhibitory action.

Mechanism of Action

Upon binding to Cys747, this compound induces a conformational change in the TLR4 TIR domain. This altered conformation sterically hinders the interaction and recruitment of the downstream adaptor proteins, Toll-interleukin 1 receptor domain-containing adapter protein (TIRAP) and TRIF-related adaptor molecule (TRAM).[3][5][6] By preventing the association of these essential adaptors, this compound effectively blocks both the MyD88-dependent and TRIF-dependent signaling pathways initiated by TLR4 activation.[7][8]

The MyD88-dependent pathway is primarily responsible for the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while the TRIF-dependent pathway leads to the production of type I interferons. By inhibiting both arms of the TLR4 signaling cascade, this compound demonstrates broad anti-inflammatory properties.

Quantitative Data

The inhibitory potency of this compound is typically characterized by its half-maximal inhibitory concentration (IC50) in various cell-based assays that measure the downstream consequences of TLR4 signaling.

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 (TNF-α production) | 1.9 nM | Mouse Macrophages (RAW 264.7) | Lipopolysaccharide (LPS)-induced cytokine production | [9] |

| IC50 (IL-6 production) | 1.3 nM | Mouse Macrophages (RAW 264.7) | Lipopolysaccharide (LPS)-induced cytokine production | [9] |

| IC50 (NO production) | 1.8 nM | Mouse Macrophages (RAW 264.7) | Lipopolysaccharide (LPS)-induced nitric oxide production | [9] |

| IC50 (IL-6 expression) | ~20 pM | Human FLS (MH7A) | Lipopolysaccharide (LPS)-induced gene expression | [9] |

| IC50 (IL-8 expression) | ~500 pM | Human FLS (MH7A) | Lipopolysaccharide (LPS)-induced gene expression | [9] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding of this compound to TLR4.

[3H]-TAK-242 Whole-Cell Binding Assay

This assay is used to determine the specific binding of radiolabeled this compound to TLR4 expressed in host cells.

Materials:

-

HEK293 cells stably expressing human TLR4

-

[3H]-TAK-242 (specific activity ~50-80 Ci/mmol)

-

Unlabeled TAK-242

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Seed HEK293-hTLR4 cells in 24-well plates and grow to 80-90% confluency.

-

Binding Reaction:

-

Wash cells twice with ice-cold PBS.

-

Add binding buffer (e.g., serum-free DMEM) containing various concentrations of [3H]-TAK-242 to the cells.

-

For non-specific binding determination, add a 1000-fold excess of unlabeled TAK-242 to a parallel set of wells.

-

Incubate at 4°C for 2-4 hours with gentle agitation.

-

-

Washing:

-

Aspirate the binding buffer.

-

Wash the cells three times with ice-cold PBS to remove unbound radioligand.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding 200 µL of lysis buffer to each well and incubating for 30 minutes on ice.

-

Transfer the cell lysate to scintillation vials.

-

Add 4 mL of scintillation cocktail to each vial.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the [3H]-TAK-242 concentration to generate a saturation curve.

-

Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the saturation curve.

-

Co-immunoprecipitation (Co-IP) of TLR4 and Adaptor Proteins

This technique is employed to demonstrate that this compound disrupts the interaction between TLR4 and its adaptor proteins, TIRAP and TRAM.

Materials:

-

HEK293 cells co-transfected with FLAG-tagged TLR4 and HA-tagged TIRAP or TRAM

-

This compound (TAK-242)

-

LPS (lipopolysaccharide)

-

Cell lysis buffer (non-denaturing, e.g., 1% NP-40 in TBS)

-

Anti-FLAG antibody (for immunoprecipitation)

-

Anti-HA antibody (for Western blotting)

-

Protein A/G agarose beads

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Culture and Treatment:

-

Culture the transfected HEK293 cells to 70-80% confluency.

-

Pre-treat the cells with this compound (e.g., 1 µM) or vehicle control for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 30-60 minutes.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in non-denaturing lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an anti-FLAG antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours.

-

Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-HA antibody to detect the co-immunoprecipitated TIRAP or TRAM.

-

Use an anti-FLAG antibody to confirm the immunoprecipitation of TLR4.

-

-

Analysis: A decrease in the band intensity for HA-TIRAP or HA-TRAM in the this compound-treated samples compared to the vehicle-treated samples indicates that this compound disrupts the interaction between TLR4 and these adaptor proteins.

Site-Directed Mutagenesis of TLR4 Cys747

This method is used to create a TLR4 mutant where the Cys747 residue is replaced, typically with an alanine, to confirm its role as the this compound binding site.

Materials:

-

Plasmid DNA containing the wild-type human TLR4 cDNA

-

Mutagenic primers designed to change the Cys747 codon (TGC or TGT) to an Alanine codon (GCC, GCT, GCA, or GCG)

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

Procedure:

-

Primer Design: Design a pair of complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the middle.

-

PCR Amplification:

-

Set up a PCR reaction containing the wild-type TLR4 plasmid, the mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

-

Perform PCR to amplify the entire plasmid, incorporating the mutation. A typical cycling protocol is:

-

Initial denaturation: 95°C for 2 minutes

-

18-25 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-60°C for 1 minute

-

Extension: 68°C for 1 minute/kb of plasmid length

-

-

Final extension: 68°C for 7 minutes

-

-

-

DpnI Digestion:

-

Add DpnI restriction enzyme directly to the PCR product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

-

Incubate at 37°C for 1-2 hours.

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

-

-

Verification:

-

Isolate plasmid DNA from several resulting colonies.

-

Verify the presence of the desired mutation by DNA sequencing.

-

Visualizations

TLR4 Signaling Pathway and this compound's Point of Intervention```dot

Caption: Workflow for the identification of the this compound binding site on TLR4.

References

- 1. Analysis of binding site for the novel small-molecule TLR4 signal transduction inhibitor TAK-242 and its therapeutic effect on mouse sepsis model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological Inhibition of Toll-Like Receptor-4 Signaling by TAK242 Prevents and Induces Regression of Experimental Organ Fibrosis [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. tak-242-resatorvid-a-small-molecule-inhibitor-of-toll-like-receptor-tlr-4-signaling-binds-selectively-to-tlr4-and-interferes-with-interactions-between-tlr4-and-its-adaptor-molecules - Ask this paper | Bohrium [bohrium.com]

- 7. Analysis of binding site for the novel small-molecule TLR4 signal transduction inhibitor TAK-242 and its therapeutic effect on mouse sepsis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. db.cngb.org [db.cngb.org]

- 9. Investigation of toll-like receptor (TLR) 4 inhibitor TAK-242 as a new potential anti-rheumatoid arthritis drug - PMC [pmc.ncbi.nlm.nih.gov]

Beyond TLR4: An In-depth Technical Guide to the Biological Targets of Resatorvid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resatorvid (TAK-242) is a well-characterized small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. It selectively binds to cysteine 747 within the intracellular domain of TLR4, thereby disrupting the protein-protein interactions between TLR4 and its adaptor molecules, TIRAP and TRAM. This targeted action effectively blocks both MyD88-dependent and MyD88-independent downstream signaling pathways, leading to the suppression of inflammatory mediator production. While its high specificity for TLR4 is a cornerstone of its pharmacological profile, emerging evidence suggests potential biological activities of this compound that extend beyond TLR4 inhibition. This technical guide provides a comprehensive overview of the current state of knowledge regarding these non-TLR4 targets, with a particular focus on the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. We present available quantitative data, detailed experimental methodologies, and signaling pathway diagrams to facilitate a deeper understanding for researchers in drug development and cellular signaling.

Primary Target: Toll-like Receptor 4 (TLR4)

This compound's primary and most extensively studied biological target is TLR4. Its interaction with TLR4 is highly specific and potent.

Quantitative Data: this compound's Potency against TLR4 Signaling

The inhibitory activity of this compound on TLR4-mediated inflammatory responses has been quantified in various cellular assays.

| Parameter | Cell Line | Stimulus | Value | Reference |

| IC50 (NO production) | Murine Macrophages (RAW264.7) | LPS | 1.8 nM | [1][2] |

| IC50 (TNF-α production) | Murine Macrophages (RAW264.7) | LPS | 1.9 nM | [1][2] |

| IC50 (IL-6 production) | Murine Macrophages (RAW264.7) | LPS | 1.3 nM | [1][2] |

Experimental Protocol: Radioligand Binding Assay for this compound-TLR4 Interaction

The direct and selective binding of this compound to TLR4 has been demonstrated using radiolabeled compound binding assays.

Objective: To determine the specific binding of [³H]-TAK-242 to human TLRs.

Materials:

-

HEK293 cells individually expressing human TLR2, TLR3, TLR4/MD-2/CD14, TLR5, or TLR9.

-

[³H]-TAK-242 (radiolabeled this compound).

-

Unlabeled TAK-242.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer.

-

Scintillation counter.

Procedure:

-

Culture HEK293 cells expressing the respective TLRs in appropriate multi-well plates.

-

For total binding, incubate the cells with [³H]-TAK-242 at a suitable concentration.

-

For non-specific binding, incubate the cells with [³H]-TAK-242 in the presence of a high concentration of unlabeled TAK-242.

-

After incubation, wash the cells with ice-cold PBS to remove unbound radioligand.

-

Lyse the cells and measure the radioactivity in the cell lysates using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

Results: These experiments have shown that this compound strongly binds to TLR4, with marginal or no significant binding observed for TLR2, TLR3, TLR5, and TLR9[3].

Signaling Pathway Diagram: this compound's Mechanism of Action at TLR4

Caption: this compound's inhibition of the TLR4 signaling pathway.

Potential Off-Target Activity: JAK2/STAT3 Signaling Pathway

Recent studies have indicated that this compound may exert inhibitory effects on the JAK2/STAT3 signaling pathway, suggesting a potential off-target mechanism of action.

Evidence of JAK2/STAT3 Inhibition

In a study investigating the effects of this compound on ulcerative colitis, it was observed that the therapeutic effects of this compound were partially negated by the administration of AG490, a JAK2/STAT3 antagonist. This suggests that this compound's biological activity is, at least in part, mediated through the inhibition of the JAK2/STAT3 pathway[4]. However, direct binding of this compound to JAK2 or STAT3 has not been demonstrated, and no quantitative data on binding affinity or IC50 values for these specific targets are currently available.

Experimental Protocol: Western Blot for Phosphorylated STAT3

To investigate the effect of this compound on JAK2/STAT3 signaling, the phosphorylation status of STAT3 can be assessed by Western blotting.

Objective: To determine the effect of this compound on the phosphorylation of STAT3 at Tyr705 in a relevant cell line.

Materials:

-

Cell line of interest (e.g., HT-29).

-

This compound (TAK-242).

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

-

Protein concentration assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT3 to normalize for protein loading.

Signaling Pathway Diagram: Potential Inhibition of JAK2/STAT3 by this compound

Caption: Potential indirect inhibition of the JAK2/STAT3 pathway by this compound.

Other Potential Off-Targets

While the evidence is currently limited, other proteins have been suggested as potential off-targets for this compound.

-

Cytokine Receptor Common Subunit Beta and Gamma: These are listed as targets in the DrugBank database; however, there is no direct experimental evidence of binding or functional modulation by this compound at present.

-

TLR10: A single mention suggests that this compound may affect TLR10-related inflammation systemically, but this has not been substantiated by further studies.

Methodologies for Identifying Novel Off-Targets

To further elucidate the complete target profile of this compound, several unbiased experimental approaches can be employed.

Kinome Scanning

Description: A competitive binding assay where the ability of a test compound (this compound) to displace a ligand from a large panel of kinases is measured. This provides a broad overview of the compound's kinase selectivity and identifies potential off-target kinases.

Affinity Chromatography Coupled with Mass Spectrometry

Description: this compound is immobilized on a solid support to create an affinity resin. This resin is then used to "pull down" interacting proteins from a cell lysate. The bound proteins are subsequently identified by mass spectrometry.

Quantitative Proteomics

Description: This approach involves treating cells with this compound and then analyzing the global changes in protein expression or post-translational modifications. This can provide insights into the pathways affected by the compound and suggest potential off-targets.

Conclusion

This compound is a highly selective and potent inhibitor of TLR4 signaling. While its primary mechanism of action is well-established, emerging research points towards potential off-target activities, most notably the inhibition of the JAK2/STAT3 signaling pathway. The current evidence for this interaction is indirect, and further studies are required to determine if this is a direct binding event and to quantify the interaction. The exploration of other potential off-targets, such as the common cytokine receptor subunits and TLR10, also warrants further investigation. The application of unbiased, systematic approaches like kinome scanning and affinity-based proteomics will be crucial in fully delineating the complete biological target landscape of this compound, providing a more comprehensive understanding of its pharmacological effects and potential for therapeutic applications beyond its role as a TLR4 inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of binding site for the novel small-molecule TLR4 signal transduction inhibitor TAK-242 and its therapeutic effect on mouse sepsis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (TAK-242) Ameliorates Ulcerative Colitis by Modulating Macrophage Polarization and T Helper Cell Balance via TLR4/JAK2/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective TLR4 Inhibitor Resatorvid: A Technical Guide to its Effects on MyD88 and TRIF Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resatorvid (TAK-242, CLI-095) is a small-molecule cyclohexene derivative that acts as a potent and selective inhibitor of Toll-like receptor 4 (TLR4) signaling.[1][2][3] TLR4, a key pattern recognition receptor of the innate immune system, is activated by lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a cascade of inflammatory responses. This activation proceeds through two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. This compound has garnered significant interest in drug development for its potential therapeutic applications in various inflammatory diseases by modulating these pathways. This technical guide provides an in-depth overview of this compound's mechanism of action, with a specific focus on its effects on the critical downstream signaling molecules, Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF).

Mechanism of Action

This compound exerts its inhibitory effect by binding directly to the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4.[2][3] Specifically, it forms a covalent bond with cysteine 747 of TLR4, inducing a conformational change that disrupts the interaction of TLR4 with its downstream adaptor molecules.[4] This disruption is central to its ability to inhibit both MyD88- and TRIF-dependent signaling cascades.

Impact on the MyD88-Dependent Pathway

The MyD88-dependent pathway is crucial for the rapid activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This pathway is initiated by the recruitment of the adaptor proteins TIRAP (Mal) and MyD88 to the activated TLR4 complex. This compound, by altering the conformation of the TLR4 TIR domain, sterically hinders the binding of TIRAP, and consequently MyD88, thereby abrogating downstream signaling.

Impact on the TRIF-Dependent Pathway

The TRIF-dependent pathway is responsible for the induction of type I interferons (IFNs) and the late phase of NF-κB activation, leading to the expression of chemokines like RANTES and IP-10. This pathway is initiated by the recruitment of the adaptor proteins TRAM and TRIF. This compound's binding to TLR4 also prevents the association of TRAM, which is a prerequisite for TRIF recruitment, thus effectively shutting down this signaling arm as well.

Quantitative Data on this compound's Inhibitory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound on various components of the TLR4 signaling pathway, collated from multiple studies.

| Parameter | Cell Type | Stimulant | IC50 Value | Reference |

| Nitric Oxide (NO) Production | Macrophages | LPS | 1.8 nM | [1][2] |

| TNF-α Production | Macrophages | LPS | 1.9 nM | [1][2] |

| IL-6 Production | Macrophages | LPS | 1.3 nM | [1][2] |

Table 1: IC50 Values for this compound Inhibition of Inflammatory Mediators. This table highlights the potent inhibitory effect of this compound on the production of key pro-inflammatory molecules downstream of TLR4 activation.

| Protein | Cell/Tissue Type | Treatment | Time Point | % Reduction (approx.) | Reference |

| MyD88 | Rat Hippocampus | TAK-242 (in a TBI model) | 12, 24, 48 h | Significant reduction | [5] |

| TRIF | Rat Hippocampus | TAK-242 (in a TBI model) | 12, 24, 48 h | Significant reduction | [5] |

| p-NF-κB p65 | Rat Hippocampus | TAK-242 (in a TBI model) | 12, 24, 48 h | Significant reduction | [5] |

Table 2: Effect of this compound on the Protein Levels of Downstream Signaling Molecules. This table presents data from a study demonstrating the in vivo efficacy of this compound in downregulating the expression of key signaling proteins in the TLR4 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on MyD88 and TRIF signaling.

Cell Culture and Treatment

-

Cell Lines: Human embryonic kidney (HEK) 293 cells stably expressing TLR4/MD-2/CD14, or macrophage cell lines such as RAW 264.7, are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound Preparation: this compound (TAK-242) is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilutions are made in the culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) should always be included in experiments.

-

Treatment Protocol: Cells are typically pre-incubated with various concentrations of this compound for 1-2 hours before stimulation with a TLR4 agonist, such as lipopolysaccharide (LPS) (e.g., 10-100 ng/mL).

Western Blot Analysis for MyD88 and TRIF

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against MyD88 (e.g., 1:1000 dilution) and TRIF (e.g., 1:1000 dilution) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ).

Co-Immunoprecipitation (Co-IP) to Assess TLR4-Adaptor Protein Interaction

-

Cell Lysis: Following treatment with this compound and stimulation with LPS, cells are lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease inhibitors.

-

Immunoprecipitation: The cell lysates are pre-cleared with protein A/G agarose beads. An antibody against TLR4 is then added to the lysate and incubated overnight at 4°C with gentle rotation. Protein A/G agarose beads are added to capture the antibody-protein complexes.

-

Washing: The beads are washed several times with the lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted samples are then analyzed by Western blotting using antibodies against TIRAP, TRAM, MyD88, and TRIF to assess which proteins were co-immunoprecipitated with TLR4.

Luciferase Reporter Assay for NF-κB and IRF3 Activation

-

Plasmids: HEK293 cells are transiently co-transfected with a firefly luciferase reporter plasmid containing NF-κB or IRF3 (via an ISRE - Interferon-Stimulated Response Element) response elements, and a Renilla luciferase plasmid as an internal control for transfection efficiency.

-

Transfection: Transfection is performed using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

Treatment: After 24 hours, the transfected cells are pre-treated with this compound for 1-2 hours, followed by stimulation with LPS for 6-8 hours.

-

Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold induction of NF-κB or IRF3 activity is calculated relative to the unstimulated control.

Visualizations

The following diagrams illustrate the TLR4 signaling pathway and a typical experimental workflow for investigating the effects of this compound.

Figure 1: TLR4 signaling pathway and the point of inhibition by this compound.

Figure 2: Experimental workflow for Western blot analysis.

Conclusion

This compound is a highly specific inhibitor of TLR4 signaling that effectively blocks both the MyD88- and TRIF-dependent pathways. Its mechanism of action, involving direct binding to the intracellular domain of TLR4 and subsequent disruption of adaptor protein interactions, has been well-characterized through a variety of in vitro and in vivo studies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound in TLR4-mediated inflammatory diseases. The continued investigation into the nuanced effects of this compound on downstream signaling molecules will be crucial for its successful clinical translation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Toll-like receptor 3-mediated activation of NF-κB and IRF3 diverges at Toll-IL-1 receptor domain-containing adapter inducing IFN-β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. TAK-242, a specific inhibitor of Toll-like receptor 4 signalling, prevents endotoxemia-induced skeletal muscle wasting in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Characterization of Resatorvid (TAK-242) as a TLR4 Antagonist: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in vitro characterization of Resatorvid (also known as TAK-242), a selective small-molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. This compound has been identified as a potent antagonist of TLR4, a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria and triggers inflammatory responses. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Mechanism of Action

This compound exerts its inhibitory effects by specifically targeting the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4. It covalently binds to a specific cysteine residue, Cys747, within this domain.[1][2][3] This binding event disrupts the conformational changes necessary for the recruitment of downstream adaptor proteins, namely TIRAP (Toll/interleukin-1 receptor domain-containing adaptor protein) and TRAM (TRIF-related adaptor molecule).[1][4][5] By preventing the association of TLR4 with these essential adaptors, this compound effectively blocks both the MyD88-dependent and TRIF-dependent signaling pathways, leading to the suppression of pro-inflammatory cytokine production and other downstream inflammatory responses.[4][6]

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound has been quantified in various in vitro systems. The following tables summarize the half-maximal inhibitory concentrations (IC50) for the suppression of key inflammatory mediators in different cell types.

Table 1: IC50 Values of this compound in Murine Macrophages (RAW264.7)

| Inhibited Mediator | IC50 (nM) | Reference |

| Nitric Oxide (NO) | 1.8 | [4] |

| Tumor Necrosis Factor-alpha (TNF-α) | 1.9 | [4] |

| Interleukin-6 (IL-6) | 1.3 | [4] |

Table 2: IC50 Values of this compound in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Inhibited Mediator | IC50 Range (nM) | Reference |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | 11 - 33 | [7][8] |

Experimental Protocols

The in vitro characterization of this compound involves a series of well-established assays to determine its efficacy and selectivity as a TLR4 antagonist.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage-like cell line RAW264.7 and human peripheral blood mononuclear cells (PBMCs) are commonly used.[4][7] For specific pathway analysis, Human Embryonic Kidney (HEK) 293 cells overexpressing TLR4 and its co-receptors (MD-2, CD14) are also employed.[1][5]

-

Stimulation: Cells are typically stimulated with Lipopolysaccharide (LPS), a potent TLR4 agonist, to induce an inflammatory response.[7]

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified period (e.g., 1 hour) before the addition of LPS.[4][9]

Cytokine Production Assays

-

Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines.

-

Methodology (ELISA):

-

Cells are cultured and treated as described above.

-

After an incubation period (e.g., 4-24 hours) with LPS, the cell culture supernatant is collected.

-

The concentrations of cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

IC50 values are calculated from the dose-response curves.[4]

-

Nitric Oxide (NO) Production Assay

-

Objective: To measure the effect of this compound on the production of nitric oxide, another key inflammatory mediator.

-

Methodology (Griess Assay):

-

RAW264.7 cells are treated with this compound and stimulated with LPS.

-

After 24 hours, the culture supernatant is collected.

-

The concentration of nitrite (a stable product of NO) is determined using the Griess reagent.

-

The absorbance is measured spectrophotometrically, and the nitrite concentration is calculated from a standard curve.[4]

-

NF-κB Activation Assays

-

Objective: To assess the impact of this compound on the activation of the NF-κB signaling pathway, a critical downstream effector of TLR4.

-

Methodology (Reporter Gene Assay):

-

HEK293 cells are co-transfected with plasmids expressing TLR4, MD-2, CD14, and an NF-κB-dependent luciferase reporter gene.

-

The transfected cells are pre-treated with this compound before stimulation with LPS.

-

After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB activation.[4]

-

-

Methodology (Western Blot for IκBα Phosphorylation):

-

Cells are treated with this compound and LPS for a short period (e.g., 15-30 minutes).

-

Cell lysates are prepared and subjected to SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα.

-

A reduction in the p-IκBα/IκBα ratio indicates inhibition of the NF-κB pathway.[10][11]

-

Co-immunoprecipitation Assays

-

Objective: To demonstrate that this compound disrupts the interaction between TLR4 and its adaptor proteins.

-

Methodology:

-

HEK293 cells overexpressing tagged versions of TLR4 and an adaptor protein (e.g., TIRAP or TRAM) are treated with this compound or vehicle control.

-

Cells are lysed under non-denaturing conditions.

-

An antibody against the tagged TLR4 is used to immunoprecipitate TLR4 and any associated proteins.

-

The immunoprecipitated complex is then analyzed by Western blotting using an antibody against the tagged adaptor protein.

-

A reduced amount of the co-immunoprecipitated adaptor protein in the this compound-treated sample indicates that the inhibitor disrupts the TLR4-adaptor protein interaction.[1][5]

-

Visualizations

TLR4 Signaling Pathway and this compound's Point of Intervention

Caption: TLR4 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Cytokine Inhibition Assay

References

- 1. TAK-242 (this compound), a small-molecule inhibitor of Toll-like receptor (TLR) 4 signaling, binds selectively to TLR4 and interferes with interactions between TLR4 and its adaptor molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | TAK-242 | TLR4 inhibitor | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. immune-system-research.com [immune-system-research.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. TAK-242, a small-molecule inhibitor of Toll-like receptor 4 signalling, unveils similarities and differences in lipopolysaccharide- and lipidinduced inflammation and insulin resistance in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TAK-242 (this compound) inhibits proinflammatory cytokine production through the inhibition of NF-κB signaling pathway in fibroblast-like synoviocytes in osteoarthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Investigating the Neuroprotective Effects of Resatorvid in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Secondary brain injury, stemming from neuroinflammatory cascades following initial insults like stroke or traumatic brain injury (TBI), presents a significant therapeutic challenge. A key initiator of this inflammatory response is the Toll-like receptor 4 (TLR4).[1][2] Resatorvid (also known as TAK-242), a small-molecule inhibitor, specifically targets the intracellular domain of TLR4, disrupting downstream signaling and subsequent production of pro-inflammatory cytokines.[3][4] This technical guide synthesizes the core findings from multiple preclinical studies, detailing the mechanism of action, experimental protocols, and quantitative outcomes of this compound in models of cerebral ischemia-reperfusion and traumatic brain injury. The data strongly suggest that by inhibiting the TLR4-mediated inflammatory pathway, this compound significantly reduces neuronal damage, brain edema, and functional deficits, marking it as a promising neuroprotective agent.[5][6]

Mechanism of Action: TLR4 Inhibition

This compound exerts its neuroprotective effects by selectively inhibiting the TLR4 signaling pathway.[7] Unlike other antagonists that compete with ligands at the receptor's exterior, this compound is a small, liposoluble molecule that can cross the blood-brain barrier and bind directly to cysteine 747 (Cys747) in the intracellular domain of TLR4.[3][4][8] This binding disrupts the interaction between TLR4 and its essential downstream adaptor proteins, Myeloid Differentiation Primary Response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF).[3][4][9]

In conditions like TBI and cerebral ischemia, the release of Damage-Associated Molecular Patterns (DAMPs) activates TLR4 on microglia and neurons.[10][11] This activation typically triggers two parallel signaling cascades:

-

MyD88-dependent pathway: This pathway rapidly activates transcription factors like Nuclear Factor-kappa B (NF-κB), leading to the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2][3][12]

-

TRIF-dependent (MyD88-independent) pathway: This pathway also culminates in NF-κB activation and the production of inflammatory mediators.[3][5]

By preventing the recruitment of MyD88 and TRIF, this compound effectively blocks both signaling arms, leading to a significant downregulation of NF-κB activation and a subsequent reduction in the production of neurotoxic inflammatory cytokines.[2][5][6]

Visualizing the Mechanism

The following diagram illustrates the TLR4 signaling pathway and the specific point of inhibition by this compound.

Caption: this compound inhibits TLR4 signaling by preventing MyD88/TRIF recruitment.

Preclinical Data Summary

This compound has demonstrated significant neuroprotective efficacy across various preclinical models of acute brain injury. The quantitative data from key studies are summarized below.

Table 1: Effects of this compound in a Rat Traumatic Brain Injury (TBI) Model

Data based on a controlled cortical impact (CCI) injury model.

| Parameter | Control (TBI + Vehicle) | TBI + this compound (0.5 mg/kg, IV) | Outcome | Citation(s) |

| Brain Edema | Significantly increased | Attenuated | Reduced brain swelling | [5] |

| Neuron Loss | Significant loss in hippocampus | Attenuated | Increased neuronal survival | [5] |

| TLR4 Expression | Upregulated | Reduced | Downregulation of receptor | [5] |

| MyD88 & TRIF Levels | Significantly upregulated | Downregulated | Inhibition of adaptor proteins | [5] |

| NF-κB p65 Activation | Significantly upregulated | Downregulated | Reduced inflammatory signaling | [2][5] |

| TNF-α & IL-1β Levels | Significantly upregulated | Downregulated | Decreased pro-inflammatory cytokines | [5][13] |

| Autophagy Marker (LC3-II) | Increased | Reduced | Modulation of autophagy | [2][5] |

Table 2: Effects of this compound in a Mouse Cerebral Ischemia/Reperfusion (I/R) Model

Data based on a transient middle cerebral artery occlusion (tMCAO) model.

| Parameter | Control (I/R + Vehicle) | I/R + this compound (3 mg/kg, IP) | Outcome | Citation(s) |

| Cerebral Infarction | Large infarct volume | Significantly reduced | Decreased tissue death | [8][14] |

| Neurologic Function | Severe deficits | Improved | Better functional recovery | [8] |

| TLR4 Signaling | Phosphorylation of downstream kinases | Inhibited | Pathway blockade | [8] |

| Inflammatory Cytokines | Upregulated expression | Downregulated | Anti-inflammatory effect | [8] |

| Drug Concentration (Brain) | N/A | 26.1 ng/mL (ischemic hemisphere @ 3h) | Confirms BBB penetration | [8] |

Table 3: Effects of this compound in a Neonatal Hypoxic-Ischemic Encephalopathy (HIE) Rat Model

Data based on the Rice-Vannucci model.

| Parameter | Control (HIE + Vehicle) | HIE + this compound (3 mg/kg, IP) | Outcome | Citation(s) |

| Infarct Volume | Large infarct volume | Significantly reduced | Decreased tissue death | [15][16] |

| Cerebral Edema | Significantly increased | Significantly reduced | Reduced brain swelling | [15][16] |

| Neurobehavioral Function | Impaired | Significantly improved | Enhanced functional recovery | [15] |

| p-NF-κB p65 Expression | Increased | Decreased | Reduced inflammatory signaling | [15] |

| TNF-α & IL-1β Levels | Increased | Decreased | Decreased pro-inflammatory cytokines | [6][16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the core protocols used in the cited studies.

Animal Models of Brain Injury

-

Traumatic Brain Injury (TBI):

-

Model: Controlled Cortical Impact (CCI) is a widely used model to induce a focal, reproducible brain injury.[3][5]

-

Species: Adult male Sprague-Dawley rats.[3]

-

Procedure: Rats are anesthetized, and a craniotomy is performed over the parietal cortex. A pneumatic impactor device is used to deliver a controlled-velocity impact to the exposed dura, causing a cortical contusion. Sham-operated animals undergo the same surgical procedure without the impact.[3] A modified free-fall device has also been used to establish a TBI model in rats.[2]

-

-

Cerebral Ischemia/Reperfusion (I/R):

-

Model: Transient Middle Cerebral Artery Occlusion (tMCAO) simulates ischemic stroke.[8]

-

Species: Mice.[8]

-

Procedure: Anesthesia is induced, and the external carotid artery is exposed. A nylon monofilament is inserted through the external carotid artery into the internal carotid artery to block the origin of the middle cerebral artery. After a defined period of occlusion (e.g., 1 hour), the filament is withdrawn to allow reperfusion.[8]

-

-

Neonatal Hypoxic-Ischemic Encephalopathy (HIE):

-

Model: The Rice-Vannucci method is standard for inducing HIE in neonatal rodents.[15][16]

-

Species: Neonatal (P7) Sprague-Dawley rats.[15]

-

Procedure: Pups undergo ligation of the left common carotid artery, followed by exposure to a hypoxic environment (e.g., 8% oxygen) for a set duration (e.g., 2.5 hours).[15][16]

-

Drug Administration

-

Compound: this compound (TAK-242).

-

Dosage & Route:

-

In TBI models, a common dose is 0.5 mg/kg administered intravenously (IV) via the tail vein, often 10 minutes prior to injury.[2][5] Delayed therapy (4 hours post-injury) has also shown efficacy.[13]

-

In I/R stroke models, a dose of 3 mg/kg is typically administered intraperitoneally (IP) 1 hour after the onset of ischemia.[8][14]

-

In neonatal HIE models, doses ranging from 0.75 to 3 mg/kg (IP) have been tested, with 3 mg/kg showing the most significant effect when given 30 minutes after the hypoxic-ischemic insult.[15]

-

-

Vehicle Control: A solution without the active compound (e.g., saline with a solubilizing agent like DMSO) is administered to control groups.

Outcome Measures & Analysis

-

Histological Analysis:

-

Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while infarcted tissue remains white, allowing for quantification of the damaged area.[15]

-

Neuronal Damage: Hematoxylin and eosin (H&E) staining is used to assess neuronal morphology in regions like the hippocampal CA1 area. Signs of damage include cellular edema, karyopyknosis (nuclear shrinkage), and necrosis.[15]

-

-

Biochemical Analysis:

-

Western Blot: This technique is used to quantify the expression levels of key proteins in the TLR4 pathway (e.g., TLR4, MyD88, TRIF, p-NF-κB) and markers of autophagy (e.g., Beclin 1, LC3-II).[3][5]

-

ELISA: Enzyme-linked immunosorbent assay is employed to measure the concentration of pro-inflammatory cytokines (TNF-α, IL-1β) in brain tissue homogenates.[13]

-

-

Functional Assessment:

Visualizing the Experimental Workflow

The following diagram provides a generalized workflow for a typical preclinical study investigating this compound.

Caption: Generalized workflow for preclinical testing of this compound.

Conclusion and Future Directions

The preclinical evidence robustly supports the neuroprotective potential of this compound. By specifically targeting the TLR4 intracellular signaling pathway, this compound effectively mitigates the downstream neuroinflammatory cascade that drives secondary brain injury.[5][6] Its ability to cross the blood-brain barrier and reduce neuronal death, brain edema, and functional impairment in models of ischemic stroke and TBI is well-documented.[8][13] The consistent downregulation of key inflammatory mediators like NF-κB, TNF-α, and IL-1β provides a clear mechanistic basis for these protective effects.[2][6]

Future research should focus on optimizing the therapeutic window for administration, exploring its efficacy in combination with other neuroprotective agents, and investigating its potential in other neuroinflammatory conditions. Given its targeted mechanism and promising preclinical data, this compound represents a strong candidate for further clinical development in the treatment of acute brain injuries.

References

- 1. Frontiers | Regulation of Toll-Like Receptor (TLR) Signaling Pathway by Polyphenols in the Treatment of Age-Linked Neurodegenerative Diseases: Focus on TLR4 Signaling [frontiersin.org]

- 2. TAK-242, a toll-like receptor 4 antagonist, against brain injury by alleviates autophagy and inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effects of this compound Against Traumatic Brain Injury in Rat: Involvement of Neuronal Autophagy and TLR4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Neuroprotective Effects of this compound Against Traumatic Brain Injury in Rat: Involvement of Neuronal Autophagy and TLR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TAK-242 exerts a neuroprotective effect via suppression of the TLR4/MyD88/TRIF/NF-κB signaling pathway in a neonatal hypoxic-ischemic encephalopathy rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. immune-system-research.com [immune-system-research.com]

- 8. TAK-242, an antagonist for Toll-like receptor 4, protects against acute cerebral ischemia/reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Frontiers | TLR4 Targeting as a Promising Therapeutic Strategy for Alzheimer Disease Treatment [frontiersin.org]

- 12. Toll-like receptor-mediated neuroinflammation: relevance for cognitive dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TLR4 inhibitor this compound provides neuroprotection in experimental traumatic brain injury: implication in the treatment of human brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. TAK-242, an Antagonist for Toll-like Receptor 4, Protects against Acute Cerebral Ischemia/Reperfusion Injury in Mice [ouci.dntb.gov.ua]

- 15. This compound protects against hypoxic-ischemic brain damage in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Resatorvid (TAK-242): Application Notes and Protocols for In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resatorvid, also known as TAK-242, is a potent and selective small-molecule inhibitor of Toll-like receptor 4 (TLR4) signaling.[1][2] It acts by binding to a specific cysteine residue (Cys747) in the intracellular domain of TLR4, thereby disrupting the interaction between TLR4 and its downstream adaptor proteins, TIRAP (Mal) and TRAM.[1][3][4] This targeted mechanism of action effectively blocks the TLR4 signaling cascade, leading to the suppression of pro-inflammatory cytokine production and other downstream inflammatory responses.[1][5] These application notes provide detailed protocols for in vitro studies using this compound in cell culture to investigate its anti-inflammatory and signaling-modulatory effects.

Mechanism of Action

This compound selectively targets the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4. Upon binding, it allosterically inhibits the recruitment of adaptor proteins TIRAP and TRAM to the receptor complex. This, in turn, prevents the activation of downstream signaling pathways, including the MyD88-dependent and TRIF-dependent pathways, which are crucial for the production of various inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[4][6]

Figure 1: Mechanism of action of this compound (TAK-242).

Data Presentation

In Vitro Efficacy of this compound (TAK-242)

The following table summarizes the inhibitory concentrations of this compound against lipopolysaccharide (LPS)-induced inflammatory mediators in various cell lines.

| Cell Line | Mediator | IC50 | Reference |

| Mouse Macrophages (RAW264.7) | Nitric Oxide (NO) | 1.8 nM | [4][6] |

| Mouse Macrophages (RAW264.7) | TNF-α | 1.9 nM | [4][6] |

| Mouse Macrophages (RAW264.7) | IL-6 | 1.3 nM | [4][6] |

| Human PBMCs | Cytokine Production | Not specified | [2] |

Recommended Working Concentrations

| Application | Cell Type | Concentration Range | Incubation Time | Reference |

| Cytokine Inhibition | Macrophages (e.g., RAW264.7) | 1 - 100 nM | 4 - 24 hours | [7][8] |

| Signaling Studies (Western Blot) | Various | 1 - 10 µM | 15 minutes - 24 hours | [4][9] |

| Gene Expression (qPCR) | Fibroblasts, Synoviocytes | 3 - 10 µM | 24 - 72 hours | [9][10][11] |

| Cytotoxicity Assays | Normal Fibroblasts | Up to 10 µM | Not specified | [9][11] |

Experimental Protocols

Cell Culture and Treatment

A common cell line used for in vitro studies with this compound is the mouse macrophage-like cell line, RAW264.7. Human peripheral blood mononuclear cells (PBMCs) and fibroblast-like synoviocytes (FLSs) are also relevant primary cells.[2][12]

Materials:

-

RAW264.7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (TAK-242), soluble in DMSO[13]

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein/RNA extraction) and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations. Note: Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1 hour before stimulation.

-

Stimulate the cells with LPS (a typical concentration is 1 µg/mL) to induce an inflammatory response.[14]

-

Incubate for the desired period (e.g., 4-24 hours for cytokine analysis, shorter times for signaling studies).

Cell Viability Assay (MTT/Resazurin Assay)

It is crucial to determine the cytotoxic potential of this compound at the concentrations used in your experiments.[9][11]

Materials:

-

Treated cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl for MTT)

-

Plate reader

Procedure:

-

After the treatment period, add MTT or Resazurin solution to each well according to the manufacturer's instructions.

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance (for MTT, typically at 570 nm) or fluorescence (for Resazurin, Ex/Em ~560/590 nm) using a microplate reader.[15]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Figure 2: Workflow for cell viability assay.

Cytokine Analysis (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

Materials:

-

Cell culture supernatants from treated cells

-

Commercially available ELISA kits for the cytokines of interest

-

Wash buffer

-

Substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Collect the cell culture supernatants after treatment.

-

Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit.

-

Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokine standards.

Gene Expression Analysis (RT-qPCR)

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) can be used to measure the mRNA expression levels of inflammatory genes.[10][17]

Materials:

-

Treated cells in a 6-well plate

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., Tnf, Il6, Tlr4) and a housekeeping gene (e.g., Gapdh, Actb)

-

qPCR instrument

Procedure:

-

Lyse the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Set up the qPCR reaction with the cDNA template, primers, and master mix.

-

Run the qPCR program with appropriate cycling conditions.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Western Blotting for NF-κB Signaling

Western blotting can be used to assess the activation of the NF-κB pathway by measuring the phosphorylation of key signaling proteins like IκBα.[10][17]

Materials:

-

Treated cells in a 6-well plate

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each sample.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.[18]

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Figure 3: General workflow for Western blotting.

Conclusion

This compound (TAK-242) is a valuable tool for the in vitro investigation of TLR4-mediated inflammatory processes. The protocols outlined above provide a framework for assessing its efficacy and mechanism of action in cell culture models. Researchers should optimize these protocols for their specific cell types and experimental conditions to ensure robust and reproducible data.

References

- 1. TAK-242 (this compound), a small-molecule inhibitor of Toll-like receptor (TLR) 4 signaling, binds selectively to TLR4 and interferes with interactions between TLR4 and its adaptor molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. TAK-242, a small-molecule inhibitor of Toll-like receptor 4 signalling, unveils similarities and differences in lipopolysaccharide- and lipidinduced inflammation and insulin resistance in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. TAK-242 ameliorates epileptic symptoms in mice by inhibiting the TLR4/NF-κB signaling pathway - Dong - Annals of Translational Medicine [atm.amegroups.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. amadacycline.com [amadacycline.com]

- 8. This compound | TAK-242 | TLR4 inhibitor | TargetMol [targetmol.com]

- 9. Frontiers | Pharmacological Inhibition of Toll-Like Receptor-4 Signaling by TAK242 Prevents and Induces Regression of Experimental Organ Fibrosis [frontiersin.org]

- 10. TAK-242 (this compound) inhibits proinflammatory cytokine production through the inhibition of NF-κB signaling pathway in fibroblast-like synoviocytes in osteoarthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological Inhibition of Toll-Like Receptor-4 Signaling by TAK242 Prevents and Induces Regression of Experimental Organ Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of TAK-242 (this compound) Effects on Inflammatory Status of Fibroblast-like Synoviocytes in Rheumatoid Arthritis and Trauma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. Analysis of binding site for the novel small-molecule TLR4 signal transduction inhibitor TAK-242 and its therapeutic effect on mouse sepsis model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. TAK242 suppresses the TLR4 signaling pathway and ameliorates DCD liver IRI in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols: Recommended Resatorvid (TAK-242) Concentration for Macrophage Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Resatorvid, also known as TAK-242, is a potent and selective small-molecule inhibitor of Toll-like receptor 4 (TLR4) signaling.[1][2] TLR4 is a key pattern recognition receptor that plays a critical role in the innate immune response by recognizing lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the production of pro-inflammatory mediators.[3][4] this compound exerts its inhibitory effect by binding to a specific cysteine residue (Cys747) in the intracellular domain of TLR4, thereby disrupting the interaction between TLR4 and its essential adaptor molecules.[5][6] This targeted action prevents the activation of downstream signaling cascades, such as the NF-κB and IRF3 pathways, making this compound an invaluable tool for studying inflammatory processes in macrophages and a potential therapeutic agent for inflammatory diseases.[4][7][8]

These application notes provide a comprehensive guide to the effective concentrations of this compound for use in macrophage studies, detailed experimental protocols, and a summary of its mechanism of action.

Mechanism of Action

This compound selectively targets the intracellular Toll/Interleukin-1 receptor (TIR) domain of TLR4.[6] Upon binding, it allosterically inhibits the recruitment of adaptor proteins TIRAP (Toll/interleukin-1 receptor domain-containing adaptor protein) and TRAM (TRIF-related adaptor molecule).[6][7] This disruption is the critical step in its inhibitory function, as it blocks both the MyD88-dependent and TRIF-dependent signaling pathways that emanate from TLR4. The MyD88-dependent pathway primarily leads to the activation of NF-κB and the subsequent transcription of inflammatory cytokines like TNF-α and IL-6.[4] The TRIF-dependent pathway is crucial for the activation of IRF3 and the production of type I interferons. By preventing the initial protein-protein interactions between TLR4 and its adaptors, this compound effectively suppresses the entire downstream inflammatory response mediated by TLR4 activation.[7]

Caption: this compound inhibits TLR4 signaling by blocking adaptor protein recruitment.

Data Presentation: Recommended this compound Concentrations

This compound is highly potent, with effective concentrations for macrophage studies typically falling within the low nanomolar range. The half-maximal inhibitory concentrations (IC50) for the suppression of key inflammatory mediators are consistently reported below 5 nM in murine macrophage cell lines.

| Cell Type | Stimulant(s) | Assay | Effective Concentration / IC50 | Key Findings |

| RAW 264.7 (murine macrophages) | LPS | Griess Assay (Nitric Oxide) | IC50: 1.8 nM | Potent inhibition of NO production.[1][2] |

| RAW 264.7 (murine macrophages) | LPS | ELISA (TNF-α) | IC50: 1.9 nM | Strong suppression of TNF-α secretion.[1][2] |

| RAW 264.7 (murine macrophages) | LPS | ELISA (IL-6) | IC50: 1.3 nM | Highly effective at inhibiting IL-6 release.[1][2] |

| RAW 264.7 (murine macrophages) | LPS + IFN-γ | RT-qPCR (mRNA) | 1 - 100 nM | Dose-dependent inhibition of IL-6 and TNF-α mRNA expression.[2][9] |

| Mouse Peritoneal Macrophages | LPS + IFN-γ | Cytokine/NO Production | IC50: 1.1 - 11 nM | Suppressed production of NO, TNF-α, and IL-6.[3] |

| Human PBMCs | LPS | Cytokine Production | IC50: 11 - 33 nM | Suppressed production of multiple cytokines.[3] |

| Bone Marrow-Derived Macrophages (mouse) | LPS (100 ng/mL) | ELISA (TNF-α) | Titration starting at 1 µM | Demonstrated dose-dependent inhibition of TNF release.[10] |

Experimental Protocols

This section provides a generalized protocol for investigating the inhibitory effect of this compound on LPS-induced cytokine production in the RAW 264.7 macrophage cell line.

A. Materials and Reagents

-

Cells: RAW 264.7 murine macrophage cell line

-

Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Reagents:

-

This compound (TAK-242)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-Buffered Saline (PBS, sterile)

-

-

Assay Kits: ELISA kits for murine TNF-α and IL-6

B. Protocol: Inhibition of Cytokine Production

-

Cell Seeding:

-

Culture RAW 264.7 cells to ~80% confluency.

-

Harvest cells and perform a cell count.

-

Seed the cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

-

-

This compound Preparation and Pre-treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.[8] Aliquot and store at -20°C.

-

On the day of the experiment, prepare serial dilutions of this compound in serum-free DMEM to achieve final desired concentrations (e.g., 0.1 nM to 100 nM).

-

Carefully remove the culture medium from the wells.

-

Add 50 µL of the diluted this compound solutions to the appropriate wells. For control wells, add 50 µL of serum-free medium containing the same final concentration of DMSO as the highest this compound concentration.

-

Incubate the plate for 1 hour at 37°C, 5% CO₂.[10]

-

-

LPS Stimulation:

-

Prepare a working solution of LPS in serum-free DMEM (e.g., 200 ng/mL for a final concentration of 100 ng/mL).

-

Add 50 µL of the LPS solution to all wells except for the unstimulated (negative control) wells. Add 50 µL of serum-free DMEM to the negative control wells.

-

The final volume in each well should be 100 µL.

-

-

Incubation and Sample Collection:

-

Incubate the plate for 24 hours at 37°C, 5% CO₂.[10]

-

After incubation, centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the supernatant from each well without disturbing the cell layer. Store the supernatant at -80°C until analysis.

-

-

Cytokine Analysis:

-

Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions.

-

Caption: General experimental workflow for macrophage studies using this compound.

Summary and Key Considerations

-

High Potency: this compound is a highly potent inhibitor of TLR4, with IC50 values in the low nanomolar range for suppressing LPS-induced inflammatory mediator production in macrophages.[1][2]

-

Solubility: this compound is typically dissolved in DMSO to create a stock solution.[8] Ensure the final DMSO concentration in the culture medium is consistent across all conditions and remains non-toxic to the cells (typically <0.1%).

-

Pre-incubation is Key: For optimal inhibition, it is crucial to pre-incubate the macrophages with this compound for 30-60 minutes before adding the TLR4 agonist like LPS.[10][11]

-

Controls: Always include appropriate controls: an unstimulated control (cells with vehicle only), a stimulated control (cells with vehicle + LPS), and a range of this compound concentrations.

-

Cell Type Variability: While the nanomolar range is effective for murine macrophages and human PBMCs, researchers should perform a dose-response curve to determine the optimal concentration for their specific cell type and experimental conditions.[3][10]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. TAK-242 ameliorates epileptic symptoms in mice by inhibiting the TLR4/NF-κB signaling pathway - Dong - Annals of Translational Medicine [atm.amegroups.org]

- 5. researchgate.net [researchgate.net]

- 6. TAK-242, a small-molecule inhibitor of Toll-like receptor 4 signalling, unveils similarities and differences in lipopolysaccharide- and lipidinduced inflammation and insulin resistance in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TAK-242 (this compound), a small-molecule inhibitor of Toll-like receptor (TLR) 4 signaling, binds selectively to TLR4 and interferes with interactions between TLR4 and its adaptor molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TAK-242 | Cell Signaling Technology [cellsignal.com]

- 9. This compound | TAK-242 | TLR4 inhibitor | TargetMol [targetmol.com]

- 10. Systemic TAK-242 prevents intrathecal LPS evoked hyperalgesia in male, but not female mice and prevents delayed allodynia following intraplantar formalin in both male and female mice: The role of TLR4 in the evolution of a persistent pain state - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Pharmacological Inhibition of Toll-Like Receptor-4 Signaling by TAK242 Prevents and Induces Regression of Experimental Organ Fibrosis [frontiersin.org]

Preparation of Resatorvid Stock Solution for Cell-Based Assays

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Resatorvid, also known as TAK-242 and CLI-095, is a potent and selective small-molecule inhibitor of Toll-like receptor 4 (TLR4) signaling.[1][2] It acts by binding directly to a specific cysteine residue (Cys747) in the intracellular domain of TLR4, thereby disrupting the interaction of TLR4 with its adaptor molecules, TIRAP and TRAM.[1][2] This blockade effectively inhibits both MyD88-dependent and TRIF-dependent downstream signaling pathways, leading to the suppression of pro-inflammatory cytokine production, such as TNF-α, IL-6, and IL-1β.[3][2][4] Due to its specific mechanism of action, this compound is a valuable tool for studying TLR4-mediated inflammatory responses in various cell-based assays. This document provides a detailed protocol for the preparation of this compound stock solutions for use in such assays.

Quantitative Data Summary